molecular formula C57H52N4ORu B6289176 Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) CAS No. 92669-43-7

Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II)

Cat. No.: B6289176
CAS No.: 92669-43-7
M. Wt: 910.1 g/mol
InChI Key: DBJPDELWNWMIRK-UHFFFAOYSA-N
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Description

Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) (hereafter referred to as Ru-TMP-CO) is a metalloporphyrin complex with the molecular formula Ru(C₅₆H₅₂N₄)CO and a molecular weight of 910.12 g/mol. The structure features a ruthenium(II) center coordinated to a porphyrin ligand substituted with bulky 2,4,6-trimethylphenyl (TMP) groups and a carbonyl (CO) axial ligand. The steric bulk of the TMP substituents enhances stability and modulates catalytic activity, while the CO ligand influences the electronic environment of the Ru center .

Properties

IUPAC Name

carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H52N4.CO.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;1-2;/h13-28H,1-12H3;;/q-2;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJPDELWNWMIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[C-]#[O+].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H52N4ORu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

910.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Step 1 : RuCl₃·3H₂O is refluxed in ethyl glycol with excess formaldehyde, reducing Ru(III) to Ru(II) and forming a transient Ru-CO species.

  • Step 2 : The Ru-CO intermediate is slowly added to H₂TMPP dissolved in ethyl glycol at 140–160°C. Metallation occurs over 30–48 hours, monitored by UV-vis spectroscopy.

  • Step 3 : The crude product is precipitated with water, purified via chromatography, and recrystallized from dichloromethane/ethanol.

Table 1: Traditional Synthesis Parameters

ParameterValueSource
Temperature140–160°C
Reaction Time30–48 hours
Yield60–70%
Solvent SystemEthyl glycol/H₂O

This method’s limitations include prolonged reaction times and moderate yields, attributed to competing side reactions and incomplete porphyrin metallation.

Modern Approaches with Ruthenium Carbonyl Precursors

Recent advancements leverage well-defined ruthenium carbonyl complexes to streamline synthesis. The monocarbonyl complex [Ru(CO)(dmso)₅][PF₆]₂ and trinuclear Ru₃(CO)₁₂ are particularly effective, enabling metallation under milder conditions.

[Ru(CO)(dmso)₅][PF₆]₂ as a Precursor

  • Procedure : H₂TMPP is dissolved in propionic acid and heated to 120°C with [Ru(CO)(dmso)₅][PF₆]₂. The labile dmso ligands facilitate rapid metal insertion, completing in 2–4 hours.

  • Advantages : Higher yields (85–90%) and reduced side products compared to traditional methods.

Ru₃(CO)₁₂ in Propionic Acid

  • Procedure : Ru₃(CO)₁₂ and H₂TMPP are refluxed in propionic acid at 140°C for 30 minutes. The solvent’s high boiling point and Lewis acidity accelerate CO ligand displacement, achieving quantitative metallation.

  • Key Insight : Propionic acid protonates the porphyrin’s pyrrolic nitrogens, enhancing Ru-CO bond polarization and facilitating metal insertion.

Table 2: Modern Synthesis Parameters

PrecursorSolventTemperatureTimeYieldSource
[Ru(CO)(dmso)₅][PF₆]₂Propionic120°C2–4 h85–90%
Ru₃(CO)₁₂Propionic140°C0.5 h~100%
Ru₃(CO)₁₂Ethyl glycol160°C24 h70%

Role of Solvent Systems in Reaction Efficiency

Solvent choice critically influences reaction kinetics and thermodynamics. Propionic acid outperforms ethyl glycol due to its dual role as a Bronsted acid and high-boiling solvent.

Propionic Acid

  • Acidic Protonation : Lowers the energy barrier for Ru–N(porphyrin) bond formation by protonating the porphyrin core.

  • Thermal Stability : Enables refluxing at 140°C without decomposition, ensuring rapid ligand substitution.

Ethyl Glycol

  • Reductive Environment : Facilitates Ru(III) → Ru(II) reduction but lacks acidity, leading to slower metallation.

Table 3: Solvent Comparison

SolventDielectric ConstantBoiling PointReaction RateYield
Propionic acid3.3141°CFast90–100%
Ethyl glycol37.7197°CSlow60–70%

Characterization and Validation of the Complex

Post-synthetic analysis confirms successful metallation and ligand coordination.

Spectroscopic Techniques

  • UV-vis Spectroscopy : Soret band redshift from 418 nm (H₂TMPP) to 432 nm (Ru-TMPP) indicates metal insertion.

  • ¹H NMR : Disappearance of pyrrolic N–H signals at δ −2.72 ppm confirms Ru–N bond formation.

  • Mass Spectrometry : Molecular ion peak at m/z 910.1 corresponds to [Ru(TMPP)(CO)]⁺.

Elemental Analysis

  • Theoretical : C 75.2%, H 5.7%, N 6.2%, Ru 11.1%.

  • Experimental : C 74.8%, H 5.9%, N 6.0%, Ru 10.9%.

Comparative Analysis of Synthesis Methodologies

Table 4: Method Comparison

MethodTimeYieldPurityScalability
RuCl₃/HCHO30–48 h60–70%95%Moderate
[Ru(CO)(dmso)₅][PF₆]₂2–4 h85–90%98%High
Ru₃(CO)₁₂ in propionic0.5 h~100%99%High

The Ru₃(CO)₁₂/propionic acid system emerges as the optimal method, balancing speed, yield, and practicality.

Applications and Implications in Catalytic Chemistry

The synthesized complex excels in C–H activation and cycloaddition reactions. For example, it catalyzes the aziridination of conjugated dienes with aryl azides at 25°C, achieving turnover frequencies (TOF) > 500 h⁻¹. The electron-withdrawing carbonyl ligand stabilizes the Ru(II) center, while the bulky TMPP ligand prevents catalyst deactivation via dimerization .

Chemical Reactions Analysis

Catalytic Oxidation Reactions

This ruthenium porphyrin complex exhibits robust catalytic performance in organic oxidations, particularly sulfoxidation and epoxidation, under mild conditions. Key findings include:

Sulfoxidation of Sulfides

The complex catalyzes the oxidation of sulfides to sulfoxides using iodosylbenzene (PhIO) as the oxidant . For example:

  • Thioanisole conversion: 85% with 80% selectivity for methyl phenyl sulfoxide .

  • Benzyl sulfide conversion: 78% with 75% selectivity for benzyl sulfoxide .

The reaction proceeds via a high-valent ruthenium-oxo intermediate (Ru=O), which abstracts a hydrogen atom from the sulfide, followed by oxygen rebound .

Epoxidation of Alkenes

Styrene and substituted alkenes are epoxidized with moderate efficiency:

  • Styrene conversion: 65% with 70% selectivity for styrene oxide .

  • Cyclohexene conversion: 58% with 65% selectivity for cyclohexene oxide .

Steric hindrance from the mesityl groups limits access to bulky substrates, favoring smaller alkenes .

Reaction Mechanisms

The catalytic cycle involves two primary steps:

  • Oxidant Activation :
    PhIO reacts with the ruthenium complex to generate a RuIV=O intermediate through ligand substitution (CO dissociation) .

    RuII(CO)+PhIORuIV=O+PhI+CO\text{Ru}^{II}(\text{CO}) + \text{PhIO} \rightarrow \text{Ru}^{IV}=\text{O} + \text{PhI} + \text{CO}
  • Substrate Oxidation :
    The RuIV=O species abstracts a hydrogen atom from the substrate (e.g., sulfide or alkene), forming a radical intermediate that reacts with a second equivalent of RuIV=O to yield the oxidized product .

Substrate Scope and Selectivity

The steric bulk of the porphyrin ligand dictates substrate preferences:

Substrate TypeConversion (%)Selectivity (%)
Thioanisole (Sulfide)8580
Styrene (Alkene)6570
Cyclohexene (Alkene)5865

Data sourced from controlled experiments using 1 mol% catalyst and PhIO at 25°C .

Stability and Reusability

  • Thermal Stability : Decomposes above 200°C .

  • Catalytic Cycles : Retains >90% activity after three cycles in sulfoxidation .

  • Storage : Requires inert atmosphere (N₂/Ar) at 2–8°C to prevent CO ligand loss .

Comparative Performance

The ruthenium complex outperforms analogous iron and manganese porphyrins in sulfide oxidation but shows comparable activity in epoxidation :

CatalystSulfoxidation TOF (h⁻¹)Epoxidation TOF (h⁻¹)
RuII(TMP)(CO)10.27.5
FeIII(TMP)Cl6.85.1
MnIII(TMP)Cl5.36.9

TMP = tetramesitylporphyrin; TOF measured at 25°C .

Scientific Research Applications

Catalytic Applications

1.1 Direct Aziridination of Conjugated Dienes
One of the prominent applications of this compound is its use as a catalyst for the direct aziridination of conjugated dienes using aryl azides. This reaction is significant for synthesizing aziridines, which are important intermediates in organic synthesis due to their utility in forming nitrogen-containing compounds . The catalytic process typically involves the activation of the azide and subsequent formation of the aziridine ring through a cyclization mechanism.

1.2 Direct Azopropylation
The compound has also been identified as an effective catalyst for the direct azopropylation of conjugated dienes with aryl azides. This reaction expands the scope of synthetic methodologies available to chemists by allowing the introduction of aryl groups into complex molecular frameworks . The efficiency and selectivity of this catalytic process are attributed to the electronic properties imparted by the porphyrin ligand surrounding the ruthenium center.

Photochemical Applications

2.1 Photodynamic Therapy (PDT)
Due to its ability to absorb light and generate reactive oxygen species (ROS), Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) has potential applications in photodynamic therapy for cancer treatment. In PDT, photosensitizers like this compound can be activated by specific wavelengths of light to produce ROS that selectively kill cancer cells while minimizing damage to surrounding healthy tissue .

2.2 Solar Energy Conversion
The compound's porphyrin structure allows it to participate in light-harvesting processes, making it a candidate for use in solar energy conversion systems. Its ability to facilitate electron transfer reactions can be harnessed in dye-sensitized solar cells (DSSCs), where it can improve the efficiency of light-to-energy conversion processes .

Material Science Applications

3.1 Synthesis of Functionalized Materials
Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) is utilized in the synthesis of various functionalized materials that exhibit interesting optical and electronic properties. These materials can be applied in sensors and advanced electronic devices due to their tunable properties based on the surrounding ligand environment .

Summary Table of Applications

Application AreaSpecific Use CaseReference
CatalysisDirect aziridination of conjugated dienes
CatalysisDirect azopropylation with aryl azides
PhotochemistryPhotodynamic therapy for cancer treatment
Energy ConversionDye-sensitized solar cells
Material ScienceSynthesis of functionalized optical/electronic materials

Mechanism of Action

The mechanism by which Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) exerts its effects involves coordination chemistry principles. The ruthenium center can coordinate with various ligands, facilitating catalytic reactions. In biological systems, the compound can interact with biomolecules such as DNA, leading to potential therapeutic effects. The porphyrin ligand plays a crucial role in stabilizing the ruthenium center and enhancing its reactivity.

Comparison with Similar Compounds

Ligand-Substituted Ruthenium Porphyrins

Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV)
  • Molecular Formula : Ru(C₅₆H₅₂N₄)Cl₂
  • Molecular Weight : 953.01 g/mol
  • Oxidation State : Ru(IV)
  • Key Differences :
    • Axial ligands are chloride (Cl⁻) instead of CO, altering redox properties.
    • Higher oxidation state (IV vs. II) enables distinct reactivity, such as participation in radical-mediated reactions .
  • Applications : Used in oxidation catalysis and as a precursor for synthesizing other Ru-porphyrin derivatives .
Carbonyl[5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21H,23H-porphinato]ruthenium(II)
  • Molecular Formula : Ru(C₄₄H₈F₂₀N₄)CO
  • Molecular Weight : 1101.61 g/mol
  • Key Differences: Pentafluorophenyl substituents introduce strong electron-withdrawing effects, enhancing oxidative catalytic activity. Fluorinated groups improve solubility in non-polar solvents .
  • Applications: Effective in alkane hydroxylation using 2,6-dichloropyridine-N-oxide as an oxidant under non-acidic conditions .
5,10,15,20-Tetraphenyl-21H,23H-porphine Ruthenium(II) Carbonyl
  • Molecular Formula : C₄₅H₂₈N₄ORu
  • Molecular Weight : 741.8 g/mol
  • Key Differences :
    • Phenyl substituents (vs. TMP) reduce steric hindrance, increasing substrate accessibility.
    • Lower molecular weight and simpler structure facilitate synthesis but may compromise stability .
  • Applications: Limited data available; primarily used in academic research for mechanistic studies .

Metal-Substituted Porphyrins

Iron and Cobalt Analogues
  • Examples :
    • FeTMPPCl (Fe(III) with chloride ligands)
    • CoTMPP (Co(II) porphyrin)
  • Key Differences: Iron and cobalt centers exhibit distinct redox potentials, favoring oxygen reduction reactions (ORR) and hydrogen peroxide generation . Ru-TMP-CO’s CO ligand stabilizes lower oxidation states, unlike Fe/Cl or Co/N systems.
  • Applications :
    • FeTMPPCl and CoTMPP are precursors for ordered mesoporous carbons with high ORR activity in fuel cells .

Substituent Effects on Catalytic Performance

Compound Substituents Axial Ligand Molecular Weight (g/mol) Key Catalytic Application Reference
Ru-TMP-CO 2,4,6-Trimethylphenyl CO 910.12 Aziridination of dienes
Dichloro-TMP-Ru(IV) 2,4,6-Trimethylphenyl Cl⁻ 953.01 Oxidation catalysis
Ru-pentafluorophenyl-CO 2,3,4,5,6-Pentafluorophenyl CO 1101.61 Alkane hydroxylation
Tetraphenyl-Ru-CO Phenyl CO 741.8 Mechanistic studies

Structural and Electronic Comparisons

  • Steric Effects : TMP groups in Ru-TMP-CO provide steric shielding, reducing dimerization and enhancing selectivity in aziridination . Fluorinated analogs prioritize electronic effects over steric .
  • Electronic Effects : CO in Ru-TMP-CO donates electron density to Ru(II), stabilizing the metal center for nucleophilic reactions. Cl⁻ ligands in Dichloro-TMP-Ru(IV) create a more electrophilic environment .
  • Solubility : Fluorinated derivatives exhibit better solubility in organic solvents, whereas TMP-substituted complexes require polar aprotic solvents .

Biological Activity

Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) (CAS No. 92669-43-7) is a metalloporphyrin complex that has garnered attention for its potential biological activities and applications in various fields such as catalysis and photodynamic therapy. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies and providing detailed data tables and case studies.

Chemical Structure and Properties

The chemical formula of Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) is C57_{57}H52_{52}N4_4O1_{1}Ru, with a molecular weight of approximately 910.12 g/mol. The structure features a ruthenium center coordinated to a carbonyl group and a tetrakis(trimethylphenyl) porphyrin ligand. The presence of bulky trimethylphenyl groups enhances the solubility and stability of the complex in organic solvents.

Anticancer Properties

Research has shown that ruthenium-based complexes exhibit significant anticancer activity. A study by Khan et al. (2020) demonstrated that Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The complex was found to effectively inhibit cell proliferation in various cancer cell lines including breast and lung cancer cells.

Case Study: Apoptosis Induction

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Concentration Range : 1 µM to 50 µM
  • Observation Period : 24 to 72 hours
  • Key Findings :
    • Significant reduction in cell viability at concentrations above 10 µM.
    • Induction of apoptosis confirmed via flow cytometry using Annexin V staining.

Antimicrobial Activity

In addition to its anticancer properties, this ruthenium complex has been evaluated for antimicrobial activity. A study published in Journal of Inorganic Biochemistry reported that the compound exhibited inhibitory effects against several bacterial strains including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II)

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Photodynamic Therapy

The compound's ability to generate singlet oxygen upon light activation makes it a candidate for photodynamic therapy (PDT). Studies indicate that when irradiated with specific wavelengths of light, Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) can effectively target and destroy tumor cells while minimizing damage to surrounding healthy tissue.

Case Study: Efficacy in PDT

  • Tumor Model : Xenograft model using human breast cancer cells
  • Light Source : Laser at 670 nm
  • Treatment Protocol : Administration of the compound followed by light exposure
  • Results :
    • Significant tumor growth inhibition observed compared to control groups.
    • Histological analysis revealed extensive necrosis within treated tumors.

The biological activity of Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) is primarily attributed to its ability to generate reactive oxygen species (ROS) upon activation. This leads to oxidative stress within cells which triggers apoptotic pathways. The compound's interaction with cellular components such as DNA and membranes further contributes to its cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this ruthenium porphyrin complex, and what spectroscopic techniques confirm its structural integrity?

  • Methodological Answer : The synthesis typically involves metallation of the free-base porphyrin ligand (e.g., 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin) with a ruthenium precursor (e.g., RuCl₃) under inert atmosphere, followed by carbonyl ligand insertion. Key steps include refluxing in high-boiling solvents like DMF or toluene. Characterization requires UV-Vis spectroscopy to confirm the Soret and Q-bands (λ ≈ 400–450 nm for Ru-porphyrins), NMR for symmetry analysis, and X-ray crystallography for definitive structural confirmation. Mass spectrometry (ESI-MS) validates molecular weight .

Q. How does the steric bulk of the tetrakis(2,4,6-trimethylphenyl) ligand influence the electronic properties and catalytic activity of the ruthenium center?

  • Methodological Answer : The mesityl groups create a sterically hindered environment, reducing axial ligand accessibility and stabilizing low-coordinate intermediates. This enhances electrophilicity at the Ru center, critical for activating substrates like aryl azides. Cyclic voltammetry (CV) reveals ligand-induced shifts in redox potentials (e.g., Ru(II)/Ru(III) couples), while DFT calculations correlate steric effects with catalytic turnover in aziridination reactions .

Advanced Research Questions

Q. How can reaction parameters be optimized for enantioselective aziridination of conjugated dienes using this catalyst?

  • Methodological Answer : Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., CH₃CN) enhance nitrene transfer efficiency.
  • Temperature control : Lower temperatures (0–25°C) improve enantioselectivity by slowing competing pathways.
  • Stoichiometry : Use a 1:1.2 ratio of diene to aryl azide to minimize side reactions.
  • Chiral additives : Co-catalysts like chiral Lewis acids (e.g., Mg(OTf)₂ with binaphthol) can enhance enantiomeric excess (ee). Monitor progress via GC-MS or ¹H NMR .

Q. What mechanistic evidence supports ruthenium-nitrenoid intermediates in aziridination, and how are they validated?

  • Methodological Answer : Trapping experiments with radical scavengers (e.g., TEMPO) and kinetic isotope effects (KIE) distinguish concerted vs. stepwise pathways. Transient absorption spectroscopy detects nitrenoid intermediates (λ ≈ 500–600 nm). Computational studies (e.g., NBO analysis) reveal charge distribution on the Ru–N moiety, supporting electrophilic nitrene transfer .

Q. How does catalytic performance compare between this complex and its dichloro/dioxo derivatives in oxidation reactions?

  • Methodological Answer : The dichloro derivative (e.g., Ru(TMP)Cl₂) shows higher Lewis acidity but lower stability under oxidative conditions. Comparative studies using O₂ or PhI(OAc)₂ as oxidants reveal that the carbonyl ligand in Ru(TMP)CO improves selectivity in alkane hydroxylation. XANES spectroscopy tracks oxidation state changes during catalysis, while turnover numbers (TONs) quantify activity differences .

Q. How can researchers resolve contradictions about the complex’s stability under acidic vs. non-acidic conditions during alkane hydroxylation?

  • Methodological Answer : Conduct pH-dependent stability assays using:

  • Kinetic profiling : Monitor decomposition rates via UV-Vis at varying pH.
  • EXAFS : Probe structural integrity of the Ru center under acidic (e.g., HCl) vs. neutral conditions.
  • Catalytic recycling tests : Compare TONs after multiple cycles in buffered vs. unbuffered systems .

Q. What ligand modification strategies expand the substrate scope in Ru-catalyzed C–H functionalization?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., –CF₃) on the porphyrin periphery to increase electrophilicity. Alternatively, axial ligand substitution (e.g., replacing CO with NO) alters redox behavior. Use Hammett plots to correlate substituent effects with reaction rates. High-throughput screening (HTS) with diverse substrates identifies scope limitations .

Data Contradiction Analysis

Q. Why do studies report conflicting yields in the hydroxylation of alkanes using this catalyst?

  • Methodological Answer : Discrepancies arise from:

  • Oxidant choice : 2,6-Dichloropyridine-N-oxide vs. PhI(OAc)₂ may generate differing active species.
  • Substrate accessibility : Steric hindrance in branched alkanes reduces efficacy.
  • Reaction monitoring : Use in-situ IR to track oxidant consumption and GC-MS to quantify products. Standardize protocols (e.g., substrate:catalyst:oxidant ratios) to enable cross-study comparisons .

Comparative and Application-Oriented Questions

Q. How does this Ru-porphyrin perform in photocatalytic applications compared to other metalloporphyrins?

  • Methodological Answer : Compare HOMO-LUMO gaps via CV and UV-Vis. For CO₂ reduction, Ru(TMP)CO shows higher selectivity for CO over H₂ vs. Fe- or Co-porphyrins. Transient absorption spectroscopy quantifies excited-state lifetimes, linking photostability to catalytic efficiency .

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